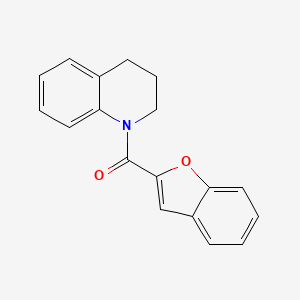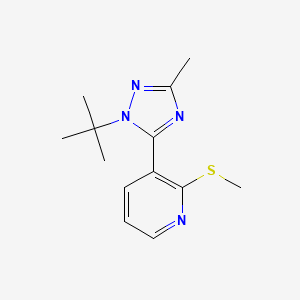![molecular formula C16H14FN3OS B5579053 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5579053.png)
2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest is a part of a class of compounds that are often explored for their potential therapeutic applications and unique chemical properties.
Synthesis Analysis
Several studies detail the synthesis of similar compounds, indicating a variety of approaches. For instance, Lee et al. (2007) describe the synthesis of related thrombin inhibitors using substituted acetamides (Lee et al., 2007). Additionally, the synthesis of novel compounds using cyanoacetamides as starting materials has been reported, showing the versatility in synthesizing such compounds (Mohareb et al., 2010).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques like NMR, IR spectroscopy, and X-ray diffraction. These studies provide insights into the structural configurations and molecular interactions pertinent to such compounds (Man-li, 2008).
Chemical Reactions and Properties
Compounds of this class participate in various chemical reactions, leading to the formation of heterocyclic derivatives. The reactions often involve cyclization, substitution, and the formation of complex structures with diverse functional groups, as observed in the work of Shams et al. (2010) (Shams et al., 2010).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structures, are typically explored using analytical techniques. For instance, the crystal structure analysis provides insights into the compound's physical form and stability (Ping, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are key aspects of these compounds. Studies often focus on the electrophilic and nucleophilic properties, as well as the potential for forming bonds and undergoing transformations under various chemical conditions (Banks et al., 1996).
Scientific Research Applications
Synthesis and Antitumor Evaluation
A study focused on synthesizing heterocyclic compounds derived from similar cyanoacetamide precursors, demonstrating a diverse range of synthesized products including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin derivatives. These compounds were evaluated for their antitumor activities, showing significant inhibitory effects on various human cancer cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The simplicity of the synthetic procedures and the diversity of the reactive sites in the produced systems were highlighted, pointing to their value for further biological investigations (H. Shams et al., 2010).
Antimicrobial Activity
Another research avenue explored the antimicrobial potential of new heterocycles incorporating an antipyrine moiety, using a similar cyano-N-acetamide as a key intermediate. This work led to the synthesis of compounds with various structural features, including coumarin, pyridine, pyrrole, thiazole, and aminopyrazole derivatives. These compounds were tested and evaluated as antimicrobial agents, showcasing the role of structural diversity in antimicrobial activity (S. Bondock et al., 2008).
Insecticidal Applications
The insecticidal properties of pyridine derivatives were also investigated, with studies on compounds prepared from related cyanoacetamide precursors. These studies revealed that certain pyridine derivatives exhibit potent insecticidal activity against agricultural pests, such as the cowpea aphid, Aphis craccivora. One compound, in particular, showed an activity approximately four times that of the commercial insecticide acetamiprid, indicating the potential for developing new, more effective insecticides (E. A. Bakhite et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS/c1-10-7-11(2)19-16(12(10)8-18)22-9-15(21)20-14-6-4-3-5-13(14)17/h3-7H,9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAJBMCLWCROFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578970.png)
![N'-[(5-nitro-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5578974.png)

![7-fluoro-3-{2-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-2-methyl-1H-indole](/img/structure/B5578987.png)
![2-methyl-4-(3-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5578996.png)
![2-methoxy-4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5579002.png)
![3-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5579006.png)
![N~3~-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5579015.png)

![3-methyl-1-[(2-methyl-2-propen-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5579030.png)



![1-(4-bromophenyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5579063.png)